3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)benzamide
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Overview
Description
3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)benzamide is an organic compound with the molecular formula C10H9BrF3NO It is a benzamide derivative featuring a bromine atom at the 3-position, a methyl group at the 5-position, and a trifluoroethyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)benzamide typically involves the following steps:
Bromination: The starting material, 5-methylbenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.
Amidation: The brominated intermediate is then reacted with 2,2,2-trifluoroethylamine under suitable conditions to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Amidation and Esterification: The amide group can participate in reactions to form new amide or ester derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, while the bromine and methyl groups may influence its reactivity and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methylbenzamide: Lacks the trifluoroethyl group, which may result in different chemical properties and applications.
5-Methyl-N-(2,2,2-trifluoroethyl)benzamide:
3-Bromo-N-(2,2,2-trifluoroethyl)benzamide: Lacks the methyl group, which can influence its chemical behavior and applications.
Uniqueness
3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)benzamide is unique due to the combination of the bromine, methyl, and trifluoroethyl groups. This combination imparts specific chemical properties, such as increased lipophilicity and potential for selective binding to biological targets, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-bromo-5-methyl-N-(2,2,2-trifluoroethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c1-6-2-7(4-8(11)3-6)9(16)15-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULFCZAJKLBIJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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